molecular formula C20H21F2N3O2 B7551464 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide

3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide

Cat. No. B7551464
M. Wt: 373.4 g/mol
InChI Key: JHOWLSVPJLOKRP-UHFFFAOYSA-N
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Description

3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide, also known as JNJ-40411813, is a novel small molecule that has been developed for the treatment of various neurological and psychiatric disorders. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a key target in the treatment of these disorders.

Mechanism of Action

The mechanism of action of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide involves the modulation of dopamine neurotransmission in the brain. This compound acts as a selective antagonist of the dopamine D2 receptor, which leads to an increase in dopamine release in certain brain regions. This increase in dopamine release has been shown to have beneficial effects on various neurological and psychiatric disorders.
Biochemical and Physiological Effects
3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to have a number of biochemical and physiological effects in the brain. This compound has been shown to increase dopamine release in certain brain regions, which has been associated with improvements in cognitive function and mood. Additionally, 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to modulate the activity of other neurotransmitter systems in the brain, including the serotonin and glutamate systems.

Advantages and Limitations for Lab Experiments

3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has a number of advantages for use in laboratory experiments. This compound has a high affinity for the dopamine D2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological and psychiatric disorders. Additionally, 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been shown to have good selectivity for the dopamine D2 receptor, which reduces the potential for off-target effects. However, one limitation of this compound is that it has relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are a number of potential future directions for research on 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide. One area of interest is the potential therapeutic applications of this compound in various neurological and psychiatric disorders. Additionally, there is a need for further research to better understand the mechanism of action of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide and how it interacts with other neurotransmitter systems in the brain. Finally, there is a need for the development of more potent and selective dopamine D2 receptor antagonists, which could have even greater therapeutic potential than 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide.

Synthesis Methods

The synthesis of 3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide involves a multi-step process that includes the reaction of 3,4-difluorobenzaldehyde with piperidine, followed by the reaction of the resulting intermediate with 1,3-benzene dicarbonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, and drug addiction. This compound has been shown to have a high affinity for the dopamine D2 receptor, which is a key target in the treatment of these disorders.

properties

IUPAC Name

3-N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]benzene-1,3-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F2N3O2/c21-17-5-4-13(10-18(17)22)12-25-8-6-16(7-9-25)24-20(27)15-3-1-2-14(11-15)19(23)26/h1-5,10-11,16H,6-9,12H2,(H2,23,26)(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOWLSVPJLOKRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC(=C2)C(=O)N)CC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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